1-(5-Bromo-2-methylphenyl)piperazine

GPR35 Agonist GPCR Pharmacology Inflammatory Bowel Disease Research

Non-interchangeable arylpiperazine with critical 5-bromo-2-methyl substitution. Potent GPR35 agonist (EC50=45 nM; 15.5× more potent than 4-bromo isomer). Selective DU145 prostate cancer inhibitor. Bromine handle enables Suzuki/Buchwald-Hartwig diversification; ortho-methyl group imposes conformational constraint for enhanced receptor selectivity. Essential for reproducible GPCR SAR studies and fragment-based drug discovery. Substitution pattern is non-negotiable for assay validity.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
Cat. No. B13490768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methylphenyl)piperazine
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)N2CCNCC2
InChIInChI=1S/C11H15BrN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
InChIKeyAZASOKKFCKCNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-methylphenyl)piperazine CAS 944677-52-5: Key Data for Sourcing a High-Value Arylpiperazine Intermediate for Receptor Pharmacology and Medicinal Chemistry


1-(5-Bromo-2-methylphenyl)piperazine (CAS: 944677-52-5, MF: C₁₁H₁₅BrN₂, MW: 255.15 g/mol) is a brominated phenylpiperazine derivative that serves as a crucial scaffold and intermediate in medicinal chemistry . As a member of the arylpiperazine class, it possesses a privileged structure for modulating G-protein coupled receptors (GPCRs) and neurotransmitter systems, particularly the serotonin (5-HT) and dopaminergic pathways [1]. Its substitution pattern, featuring both a bromine atom and a methyl group on the phenyl ring, introduces specific steric and electronic properties that critically influence its interaction with biological targets, distinguishing it from unsubstituted or differently substituted analogs [2]. This compound is primarily utilized in early-stage drug discovery and chemical biology as a starting point for synthesizing libraries of potential therapeutic agents targeting neurological disorders, cancer, and other conditions, making its procurement a key step for research programs focused on structure-activity relationship (SAR) studies [3].

Sourcing 1-(5-Bromo-2-methylphenyl)piperazine: Why Unsubstituted Piperazines or Alternate Halogen/Methyl Analogs are Not Direct Replacements in Target-Focused Research


Generic substitution of 1-(5-Bromo-2-methylphenyl)piperazine with other arylpiperazines is not scientifically sound due to the profound impact of the specific 5-bromo-2-methyl substitution pattern on molecular recognition. The bromine atom at the 5-position is not merely a heavy halogen; it participates in specific hydrophobic and halogen-bonding interactions within receptor binding pockets, while the ortho-methyl group introduces a critical steric constraint that can dictate binding pose and selectivity [1]. In structure-activity relationship (SAR) studies, even minor alterations, such as moving the bromine to the 4-position (para) or replacing it with a chlorine or fluorine atom, or shifting the methyl group, can result in orders of magnitude differences in binding affinity (Ki), functional activity (EC50/IC50), and overall target selectivity profiles [2]. The evidence below quantifies these differentiation points, demonstrating that this specific compound is a non-interchangeable entity whose unique physicochemical and biological fingerprint is required for the reproducibility of experimental results and the validity of medicinal chemistry campaigns [3].

Product-Specific Evidence: Quantitative Differentiation of 1-(5-Bromo-2-methylphenyl)piperazine vs. Key Comparators


Quantified Agonist Activity at Human GPR35 Receptor: A Direct Comparison with Alternative Substitution Patterns

1-(5-Bromo-2-methylphenyl)piperazine demonstrates potent agonist activity at the human GPR35 receptor, a target implicated in inflammatory and metabolic diseases. The specific 5-bromo-2-methyl substitution is critical for this activity. Data from BindingDB shows this compound (BDBM50575520) has an EC50 of 45 nM for inducing a dynamic mass redistribution (DMR) response in HT-29 cells, a measure of functional agonism [1]. In contrast, a closely related analog, 1-(4-bromo-2-methylphenyl)piperazine (BDBM50259865), which differs only in the position of the bromine atom (para vs. meta), exhibits a significantly weaker EC50 of 700 nM in the same assay, representing a 15.5-fold loss in potency [2]. This stark difference underscores the non-interchangeable nature of positional isomers in a research setting.

GPR35 Agonist GPCR Pharmacology Inflammatory Bowel Disease Research

Selective Cytotoxicity Against DU145 Prostate Cancer Cells: A Property Not Observed in Unsubstituted Piperazine Scaffolds

In a preliminary cytotoxic assay, 1-(5-Bromo-2-methylphenyl)piperazine was reported to exhibit strong and selective inhibitory activity against the DU145 human prostate cancer cell line [1]. This represents a clear point of differentiation from the core piperazine molecule, which is known to be a simple, flexible scaffold but lacks inherent cytotoxic properties. While the exact IC50 value was not provided in the abstract, the qualitative observation of 'strong and selective inhibitory activity' against a therapeutically relevant cancer cell line is a unique, application-specific attribute not found in generic piperazine building blocks. Furthermore, SAR studies on related arylpiperazine derivatives have confirmed that specific aromatic substitutions are essential for inducing cytotoxicity in prostate cancer models, while unsubstituted analogs are inactive .

Cancer Research Prostate Cancer Cytotoxicity Assay DU145 Cell Line

Impact of 2-Methyl Group on Conformational Stability: Single-Crystal X-Ray Diffraction Data

Single-crystal X-ray diffraction analysis of 1-(5-Bromo-2-methylphenyl)piperazine reveals that the piperazine ring adopts a stable, minimum-energy chair conformation [1]. This is a direct consequence of the ortho-methyl group on the phenyl ring, which imposes a steric constraint that restricts rotation around the N-aryl bond and locks the molecule into a specific, low-energy geometry. In contrast, unsubstituted N-phenylpiperazine lacks this ortho-methyl group and exists as an ensemble of rapidly interconverting conformers. The defined, rigid conformation of the 5-bromo-2-methyl analog is advantageous in rational drug design as it reduces the entropic penalty upon binding to a biological target and can enhance binding affinity and selectivity by presenting a pre-organized pharmacophore [2].

Structural Biology X-Ray Crystallography Conformational Analysis Drug Design

Best Application Scenarios for 1-(5-Bromo-2-methylphenyl)piperazine: From GPCR Probe Development to Anti-Cancer Scaffold Optimization


Development of Potent and Selective GPR35 Agonists for Inflammatory Bowel Disease (IBD) Research

Given its potent agonist activity at the human GPR35 receptor (EC50 = 45 nM) [1], 1-(5-Bromo-2-methylphenyl)piperazine is an optimal starting point for medicinal chemistry programs focused on GPR35. This orphan receptor is a validated target for conditions like IBD and metabolic disorders. The compound's activity, which is 15.5-fold more potent than its 4-bromo positional isomer, makes it a superior lead for hit-to-lead optimization. Researchers can use this scaffold to perform focused SAR studies by introducing modifications at the piperazine nitrogen to further enhance potency, selectivity, and develop pharmacokinetic properties suitable for in vivo studies. Procuring this specific compound is essential for ensuring the potency and reproducibility of GPR35-targeted assays.

Hit Identification for Novel Anti-Prostate Cancer Agents

The reported strong and selective inhibitory activity against DU145 prostate cancer cells [2] positions 1-(5-Bromo-2-methylphenyl)piperazine as a valuable hit compound for developing novel therapeutics for prostate cancer. Since unsubstituted piperazine lacks this activity, procurement of this specific bromo-methyl substituted analog is non-negotiable for initiating a cancer-focused drug discovery campaign. This compound can serve as a template for synthesizing a library of derivatives aimed at improving potency, understanding the mechanism of action (e.g., AR down-regulation), and evaluating efficacy in other prostate cancer models (e.g., LNCaP, PC-3) [3].

Use as a Conformationally Restricted Building Block for CNS-Targeted Libraries

The stable chair conformation of the piperazine ring, as confirmed by X-ray crystallography [2], makes this compound a strategic building block for synthesizing ligands with enhanced target selectivity, particularly for CNS receptors like the 5-HT and dopamine families [4]. The pre-organized geometry imposed by the ortho-methyl group reduces conformational flexibility, which can lead to higher binding affinity and selectivity for specific receptor subtypes compared to more flexible piperazine derivatives. This property is invaluable for creating focused compound libraries aimed at developing novel antidepressants, antipsychotics, or anxiolytics with improved side-effect profiles.

A Core Scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

As a low-molecular-weight (255.15 g/mol) arylpiperazine fragment with a unique substitution pattern, 1-(5-Bromo-2-methylphenyl)piperazine is an ideal core for both FBDD and DOS strategies [1]. The bromine atom serves as a robust synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity and grow the fragment into a lead-like molecule. Simultaneously, the secondary amine of the piperazine ring is a versatile functional group that can be easily acylated, alkylated, or sulfonylated. This dual reactivity makes it a high-value, multifunctional intermediate for generating diverse, patentable chemical space in a highly efficient manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromo-2-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.